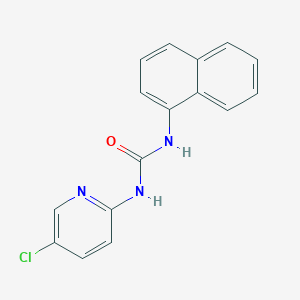
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-1-naphthylurea (known as CPPU) is a plant growth regulator that has been widely used in the agricultural industry. The compound was first synthesized in the 1980s and has since been used to promote fruit growth and increase crop yield in various plants. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth.
Wirkmechanismus
The mechanism of action of CPPU is not fully understood, but it is believed to work by activating the plant hormone auxin. This leads to increased cell division and growth, resulting in larger fruits and higher yields. In cancer cells, CPPU has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects. In plants, the compound promotes cell division and growth, leading to larger fruits and higher yields. In cancer cells, CPPU inhibits cell growth and induces apoptosis. CPPU has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CPPU is also highly effective at promoting fruit growth and yield in plants, making it a useful tool for studying plant physiology. However, CPPU can be expensive to produce, and its effects on non-target organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on CPPU. One area of interest is the development of new plant growth regulators based on CPPU. Researchers are also exploring the potential use of CPPU in cancer treatment, including the development of new cancer therapies based on the compound. Additionally, studies are needed to better understand the potential environmental impacts of CPPU use in agriculture.
Synthesemethoden
The synthesis of CPPU involves several steps, including the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. The resulting compound is then reacted with 5-chloro-2-pyridinylamine to form CPPU. The synthesis of CPPU is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
CPPU has been widely studied for its potential use as a plant growth regulator. The compound has been shown to increase fruit size and yield in various plants, including grapes, kiwifruit, and tomatoes. CPPU has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth. Researchers have found that CPPU can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for future cancer therapies.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPQONMQSXWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


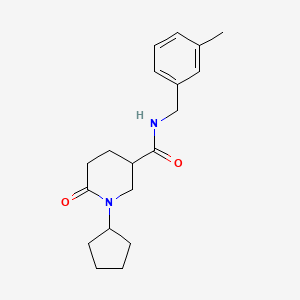
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
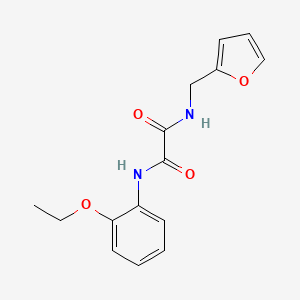
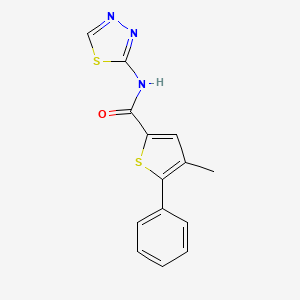
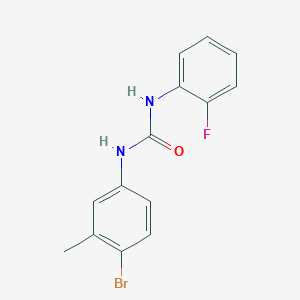
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
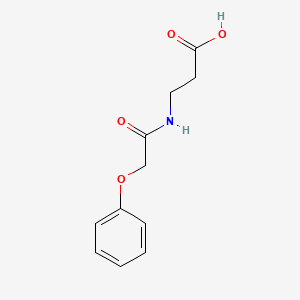

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
